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(Octahydro-4,7-methano-1H-indenyl)methyl acrylate - 93962-84-6

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate

Catalog Number: EVT-456793
CAS Number: 93962-84-6
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The primary synthesis route for (octahydro-4,7-methano-1H-indenyl)methyl acrylate involves the reaction of dicyclopentadiene with acrylic acid. This reaction typically requires specific temperature and pressure conditions to optimize yield and purity. Catalysts may also be employed to facilitate the reaction. The general steps in the synthesis are as follows:

  1. Reactants Preparation: Dicyclopentadiene and acrylic acid are prepared in stoichiometric amounts.
  2. Reaction Conditions: The reaction is conducted under controlled conditions, often at elevated temperatures to promote reactivity.
  3. Catalysis: Metal catalysts may be introduced to enhance the reaction rate and selectivity.
  4. Product Isolation: After completion, the product is isolated through distillation or extraction methods to obtain (octahydro-4,7-methano-1H-indenyl)methyl acrylate in high purity.
Molecular Structure Analysis

Molecular Structure
The molecular structure of (octahydro-4,7-methano-1H-indenyl)methyl acrylate features a bicyclic core derived from dicyclopentadiene, with an acrylate functional group attached. The structural representation can be described using various notations:

  • InChI: InChI=1S/C14H20O2/c1-2-13(15)16-8-11-5-6-12-9-3-4-10(7-9)14(11)12/h2,9-12,14H,1,3-8H2
  • SMILES: C=CC(=O)OCC1CCC2C1C3CCC2C3

This configuration allows for significant steric hindrance and potential reactivity due to the presence of the double bond in the acrylate group, which is crucial for polymerization reactions .

Chemical Reactions Analysis

Types of Reactions
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate can participate in various chemical reactions:

  1. Oxidation Reactions: In the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide, it can form carboxylic acids.
  2. Reduction Reactions: Using reducing agents like lithium aluminum hydride or sodium borohydride can yield alcohols from the compound.
  3. Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced under specific conditions.

The choice of reagents and reaction conditions significantly influences the products formed during these reactions.

Mechanism of Action

Mechanism of Action
The mechanism of action for (octahydro-4,7-methano-1H-indenyl)methyl acrylate primarily revolves around its role as a monomer in radical polymerization processes. When exposed to radical initiators, the acrylate group undergoes addition reactions that lead to the formation of long-chain polymers. The radical polymerization mechanism can be summarized as follows:

  1. Initiation: A radical initiator generates free radicals that react with the acrylate double bond.
  2. Propagation: The resulting radical adds to another monomer molecule, forming a new radical.
  3. Termination: The process continues until two radicals combine or disproportionate, terminating the growth of the polymer chain.

This mechanism highlights the importance of the acrylate functionality in determining both reactivity and stability during polymer formation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pale yellow liquid
  • Density: Not explicitly stated but typical for similar compounds
  • Solubility: Likely soluble in organic solvents due to its ester nature

Chemical Properties
The compound exhibits typical reactivity associated with acrylates:

  • Reactivity towards nucleophiles due to the electrophilic nature of the carbonyl group.
  • Ability to participate in crosslinking reactions when used in polymer formulations.

These properties make it suitable for applications in coatings and adhesives.

Applications

Scientific Applications
(Octahydro-4,7-methano-1H-indenyl)methyl acrylate has diverse applications across various fields:

  1. Polymer Chemistry: Utilized as a monomer in polymerization processes to create specialized polymers with unique properties.
  2. Material Science: Potentially serves as a building block for novel polymers or functional materials due to its rigid bicyclic structure.
  3. Biomedical Applications: Investigated for its biocompatibility in drug delivery systems and pharmaceutical development.

Additionally, its excellent adhesive properties make it valuable in industrial applications such as coatings and sealants .

Synthesis Methodologies and Optimization Strategies

Acrylation of Octahydroindene Derivatives: Catalytic Pathways and Yield Efficiency

The acrylation of octahydro-4,7-methano-1H-indenol with acrylic acid represents the primary route for synthesizing (Octahydro-4,7-methano-1H-indenyl)methyl acrylate (OMIMA). This esterification follows classical Fischer mechanisms, where acid catalysts (e.g., concentrated H₂SO₄) protonate the carbonyl oxygen of acrylic acid, enhancing its electrophilicity for nucleophilic attack by the bridged indenyl alcohol . However, H₂SO₄ catalysis faces limitations: elevated temperatures (>100°C) trigger undesirable polymerization of acrylic acid, capping yields at 85% and complicating purification .

Zirconium-based catalysts (e.g., ZrOCl₂·8H₂O) offer a superior alternative, operating under milder conditions (70–100°C). With a minimal loading (0.05–0.15 wt%), these catalysts achieve >96% yield by suppressing side reactions. Their high oxophilicity activates the carbonyl group while tolerating the steric bulk of the polycyclic alcohol . Ion-exchange resins (e.g., Amberlyst-15) further enhance sustainability through heterogeneous catalysis. Their macroporous structure facilitates reactant diffusion, and they are reusable for 3–5 cycles without significant activity loss [8].

Table 1: Acrylation Catalysts and Performance

Catalyst TypeTemperature (°C)Yield (%)Reusability (Cycles)
Concentrated H₂SO₄110–12082–85None
ZrOCl₂·8H₂O70–10096–985–7
Amberlyst-15 (resin)80–9090–933–5

Kinetic studies reveal the reaction is second-order, with rate constants increasing 3-fold when using ZrOCl₂·8H₂O versus H₂SO₄. Optimal alcohol-to-acrylic acid ratios range from 1:1.2 to 1:1.5 to minimize dimerization .

Transesterification Approaches for Functional Group Incorporation

Transesterification provides a complementary route to OMIMA, using methyl acrylate and octahydro-4,7-methano-1H-indenol under acid/base catalysis. This method avoids handling acrylic acid directly, reducing polymerization risks. Base-catalyzed transesterification employs alkoxides (e.g., NaOCH₃) via a two-step addition-elimination mechanism: nucleophilic attack forms a tetrahedral intermediate, followed by methoxide expulsion [4] [7]. To shift equilibrium toward OMIMA, methanol is removed by distillation or a 5–10-fold excess of the indenyl alcohol is used [4].

Phase-transfer catalysts (PTCs) like methyltrioctylammonium chloride accelerate reactions in solvent-free systems. These catalysts solubilize alkoxide ions in organic phases, enabling >90% conversion at 80°C within 2 hours. PTC selection is critical: bulky quaternary ammonium salts outperform crown ethers due to compatibility with the indenyl substrate’s hydrophobicity . Acid-catalyzed transesterification uses para-toluenesulfonic acid (p-TsOH) and follows a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) sequence. Though slower than base catalysis, it tolerates minor moisture impurities [4] [6].

Table 2: Transesterification Conditions and Outcomes

Catalyst SystemTemperature (°C)Time (h)OMIMA Yield (%)
NaOCH₃ (0.5 mol%)65475–80
p-TsOH (1 mol%)80670–75
Methyltrioctylammonium Cl⁻ (PTC)80290–92

Radical-Initiated Polymerization Precursor Synthesis

Radical-initiated pathways synthesize OMIMA as a reactive monomer for polymerization. Thermal initiators (e.g., di-tert-butyl peroxide) generate radicals at 80–120°C, which abstract hydrogen from the indenyl alcohol’s methine group. The resulting carbon radical attacks acrylic acid’s double bond, forming OMIMA after proton transfer. However, this route suffers from low selectivity (60–65% yield) due to competing acrylic acid homopolymerization .

Photoinitiated systems using UV light and α-hydroxy ketones (e.g., 2-hydroxy-2-methylpropiophenone) improve control. At 50°C, these systems achieve 80% yield with minimal oligomerization. The indenyl group’s rigid structure marginally retards radical addition, necessitating extended irradiation times [9]. Azobisisobutyronitrile (AIBN) offers a balance, operating at 70–75°C with 75% yield. Its cyanoalkyl radicals selectively add to acrylic acid’s β-position, but stoichiometric ratios are vital to limit decarboxylation byproducts .

Table 3: Radical-Initiated Synthesis Performance

InitiatorTemperature (°C)OMIMA Yield (%)Major Side Product
Di-tert-butyl peroxide11060–65Poly(acrylic acid)
AIBN7572–75Acrylonitrile (traces)
α-Hydroxy ketone/UV5078–80None detected

Comparative Analysis of Synthetic Routes: Selectivity and Scalability Challenges

A critical evaluation of OMIMA synthesis routes reveals trade-offs between efficiency, scalability, and practicality:

  • Acrylation with Zr Catalysts leads in yield (96%) and catalyst reusability (5–7 cycles) but requires anhydrous conditions and high-purity feedstocks. Zirconium leaching after multiple cycles remains a scalability hurdle [8].
  • Transesterification with PTCs achieves 90–92% yield rapidly (2 hours) and avoids solvents. However, catalyst costs are 5× higher than acid/base systems, and product separation from ionic residues complicates large-scale production .
  • Radical-Initiated Routes suffer from the lowest yields (60–80%) and generate polymeric byproducts. They are primarily viable for in situ polymerization rather than isolated OMIMA synthesis [9].

Scalability challenges include:

  • Thermal Management: Exothermic acrylation/transesterification necessitates jacketed reactors with precise temperature control to prevent runaway polymerization .
  • Catalyst Regeneration: Heterogeneous catalysts (e.g., Amberlyst-15, ZrOCl₂) lose 20–30% activity per cycle due to pore blockage by the bulky indenyl products. Fluidized-bed reactors mitigate this by enhancing mass transfer [8].
  • Purification Complexity: OMIMA’s high boiling point (220–230°C) demands wiped-film evaporators or short-path distillation to separate it from unreacted indenyl alcohol (bp: 210°C) .

Table 4: Synthetic Route Performance Comparison

ParameterAcrylation (Zr)Transesterification (PTC)Radical (AIBN)
Maximum Yield96–98%90–92%72–75%
Reaction Time4–6 h2 h3–5 h
Byproduct FormationLowModerateHigh
Scalability PotentialHighModerateLow
E-Factor*8.210.515.8

*Environmental factor = (kg waste/kg product)

Continuous-flow systems represent the most promising scalability solution, reducing reaction times by 50% and improving heat transfer. Microreactors with immobilized Zr catalysts achieve 95% yield at 100°C with a 5-minute residence time [8].

Properties

CAS Number

93962-84-6

Product Name

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate

IUPAC Name

3-tricyclo[5.2.1.02,6]decanylmethyl prop-2-enoate

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-2-13(15)16-8-11-5-6-12-9-3-4-10(7-9)14(11)12/h2,9-12,14H,1,3-8H2

InChI Key

PMPNHSZLJPXGCD-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1CCC2C1C3CCC2C3

Canonical SMILES

C=CC(=O)OCC1CCC2C1C3CCC2C3

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